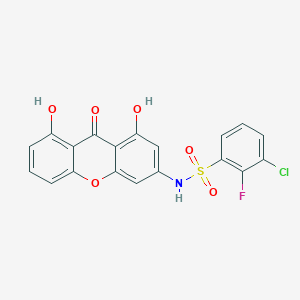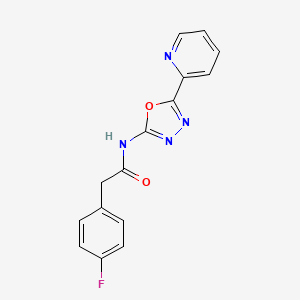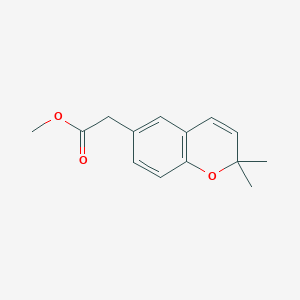
Pgam1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PGAM1-IN-1 is a potent inhibitor of phosphoglycerate mutase 1 (PGAM1), an enzyme that plays a critical role in glycolysis and biosynthesis pathways. PGAM1 is involved in the reversible conversion of 3-phosphoglycerate to 2-phosphoglycerate, a key step in the glycolytic pathway. Inhibition of PGAM1 has been identified as a promising strategy for cancer therapy due to its role in promoting cancer cell proliferation and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PGAM1-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route includes the use of anthraquinone derivatives, which are modified to enhance their inhibitory activity against PGAM1 . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput screening methods to identify the most efficient synthetic routes and the application of advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: PGAM1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity towards PGAM1 .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced inhibitory activity against PGAM1. These derivatives are characterized by their ability to bind to the active site of PGAM1 and inhibit its enzymatic activity .
Scientific Research Applications
PGAM1-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the structure-activity relationship of PGAM1 inhibitors . In biology, this compound is employed to investigate the role of PGAM1 in cellular metabolism and its impact on cancer cell proliferation and metastasis . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including non-small cell lung cancer and pancreatic ductal adenocarcinoma . In industry, this compound is used in the development of new cancer therapies and diagnostic tools .
Mechanism of Action
PGAM1-IN-1 exerts its effects by binding to the active site of PGAM1, thereby inhibiting its enzymatic activity. This inhibition disrupts the glycolytic pathway, leading to a decrease in the production of adenosine triphosphate (ATP) and other metabolic intermediates required for cancer cell proliferation . Additionally, this compound has been shown to modulate non-glycolytic functions of PGAM1, such as its interaction with actin filaments, which further contributes to its anti-cancer effects .
Comparison with Similar Compounds
PGAM1-IN-1 is unique among PGAM1 inhibitors due to its high potency and selectivity. Similar compounds include PGMI-004A and MJE3, which also inhibit PGAM1 but with varying degrees of efficacy and specificity . PGMI-004A has been shown to exhibit anticancer properties in mouse models, while MJE3 inactivates PGAM1 by covalently modifying its lysine residue . The uniqueness of this compound lies in its ability to inhibit both the glycolytic and non-glycolytic functions of PGAM1, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
3-chloro-N-(1,8-dihydroxy-9-oxoxanthen-3-yl)-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClFNO6S/c20-10-3-1-6-15(18(10)21)29(26,27)22-9-7-12(24)17-14(8-9)28-13-5-2-4-11(23)16(13)19(17)25/h1-8,22-24H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMMZVQJPVUUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)O)NS(=O)(=O)C4=C(C(=CC=C4)Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClFNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-1,3-benzodiazol-1-yl)-N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2657726.png)
![Methyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2657729.png)



![Tert-butyl (1S,5R)-6-[(6-bromopyridine-3-carbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2657736.png)
![6-[4-(2,2-Dimethylcyclopropanecarbonyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2657737.png)

![8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2657740.png)

![1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2657743.png)



